molecular formula C13H16BNO5 B567234 1-Boc-Oxindole-5-boronic acid CAS No. 1256345-64-8

1-Boc-Oxindole-5-boronic acid

Cat. No.: B567234
CAS No.: 1256345-64-8
M. Wt: 277.083
InChI Key: UXXKKSRXRLPRCP-UHFFFAOYSA-N
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Description

1-Boc-Oxindole-5-boronic acid is a boronic acid derivative that features an oxindole core with a boronic acid functional group at the 5-position and a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom

Mechanism of Action

Target of Action

The primary target of 1-Boc-Oxindole-5-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s action affects this pathway, leading to the formation of new carbon-carbon bonds .

Pharmacokinetics

The compound’s role in the suzuki–miyaura coupling reaction suggests that its bioavailability may be influenced by the reaction conditions .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a variety of organic compounds .

Action Environment

The action of this compound is influenced by the reaction conditions of the Suzuki–Miyaura coupling . These conditions are generally mild and functional group tolerant, contributing to the compound’s efficacy . The compound is also relatively stable, readily prepared, and generally environmentally benign .

Biochemical Analysis

Biochemical Properties

1-Boc-Oxindole-5-boronic acid plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules . For instance, it is involved in the protodeboronation of alkyl boronic esters, a process that is not well developed .

Cellular Effects

The effects of this compound on cells and cellular processes are complex and multifaceted. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, indole derivatives, which include this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It is involved in binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, in the Suzuki-Miyaura coupling reaction, this compound participates in transmetalation, a process where it is transferred from boron to palladium .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound can change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited . It is known that pinacol boronic esters, which include this compound, are usually bench stable, easy to purify, and often commercially available .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels . For example, it is involved in the Suzuki-Miyaura coupling reaction, a key metabolic pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Boc-Oxindole-5-boronic acid can be synthesized through various synthetic routes. One common method involves the borylation of 1-Boc-oxindole using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Boc-Oxindole-5-boronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

    Oxidation and Reduction: The boronic acid group can be oxidized to form the corresponding alcohol or reduced to form the corresponding alkane.

    Substitution Reactions: The boronic acid group can participate in substitution reactions, where it is replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate various reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride, used for reduction reactions.

Major Products Formed:

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Alcohols and Alkanes: Formed through oxidation and reduction reactions, respectively.

Scientific Research Applications

1-Boc-Oxindole-5-boronic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.

    Biology: Employed in the development of bioactive compounds and probes for biological studies.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents, particularly those targeting cancer and other diseases.

    Industry: Utilized in the production of advanced materials and fine chemicals.

Comparison with Similar Compounds

Uniqueness: 1-Boc-Oxindole-5-boronic acid is unique due to the specific positioning of the boronic acid group at the 5-position of the oxindole core. This positioning can influence the compound’s reactivity and interactions with other molecules, making it distinct from other boronic acid derivatives.

Properties

IUPAC Name

[1-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxo-3H-indol-5-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BNO5/c1-13(2,3)20-12(17)15-10-5-4-9(14(18)19)6-8(10)7-11(15)16/h4-6,18-19H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXXKKSRXRLPRCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)N(C(=O)C2)C(=O)OC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50681540
Record name [1-(tert-Butoxycarbonyl)-2-oxo-2,3-dihydro-1H-indol-5-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256345-64-8
Record name [1-(tert-Butoxycarbonyl)-2-oxo-2,3-dihydro-1H-indol-5-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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